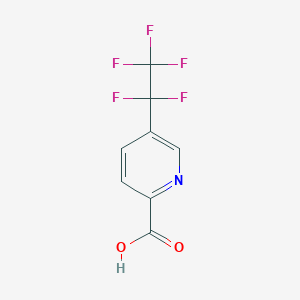
methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is a chemical compound with significant interest in various fields of research. It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for synthetic and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(2-fluorophenyl)butanoic acid and methanol.
Esterification: The carboxylic acid group of ®-3-amino-4-(2-fluorophenyl)butanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl (3R)-3-amino-4-(2-chlorophenyl)butanoate hydrochloride
- Methyl (3R)-3-amino-4-(2-bromophenyl)butanoate hydrochloride
- Methyl (3R)-3-amino-4-(2-iodophenyl)butanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in research and development.
属性
CAS 编号 |
2679950-31-1 |
|---|---|
分子式 |
C11H15ClFNO2 |
分子量 |
247.69 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
NHKQNOZFBYEIIZ-SBSPUUFOSA-N |
手性 SMILES |
COC(=O)C[C@@H](CC1=CC=CC=C1F)N.Cl |
规范 SMILES |
COC(=O)CC(CC1=CC=CC=C1F)N.Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



